Cas no 1378255-32-3 (2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid)

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid structure
1378255-32-3 structure
商品名:2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
CAS番号:1378255-32-3
MF:C13H13NO3
メガワット:231.247223615646
CID:5715098
PubChem ID:82580332

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 1378255-32-3
    • (2,4-Dimethyl-quinolin-6-yloxy)-acetic acid
    • SB69956
    • 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
    • 2-((2,4-Dimethylquinolin-6-yl)oxy)aceticacid
    • Acetic acid, 2-[(2,4-dimethyl-6-quinolinyl)oxy]-
    • インチ: 1S/C13H13NO3/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
    • InChIKey: GIIKUXBERPBAEC-UHFFFAOYSA-N
    • ほほえんだ: O(CC(=O)O)C1C=CC2C(C=1)=C(C)C=C(C)N=2

計算された属性

  • せいみつぶんしりょう: 231.08954328g/mol
  • どういたいしつりょう: 231.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 59.4Ų

じっけんとくせい

  • 密度みつど: 1.253±0.06 g/cm3(Predicted)
  • ふってん: 416.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 2.85±0.40(Predicted)

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM246690-5g
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
1378255-32-3 97%
5g
$1388 2021-08-04
Chemenu
CM246690-10g
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
1378255-32-3 97%
10g
$1828 2021-08-04
Chemenu
CM246690-1g
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
1378255-32-3 97%
1g
$653 2022-06-13
Chemenu
CM246690-1g
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
1378255-32-3 97%
1g
$617 2021-08-04

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 関連文献

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acidに関する追加情報

Comprehensive Overview of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3)

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique quinoline backbone and acetic acid functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to its structural similarity to other quinoline-based compounds, which are known for their diverse biological activities.

The molecular structure of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid features a 2,4-dimethylquinoline core linked to an acetic acid moiety via an ether bridge. This configuration enhances its solubility and reactivity, making it a valuable building block in medicinal chemistry. Recent studies highlight its role in the development of small-molecule inhibitors and ligands for protein targets, aligning with the growing demand for precision therapeutics. The compound’s CAS No. 1378255-32-3 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in drug discovery pipelines.

In the context of current trends, 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is often discussed alongside green chemistry and sustainable synthesis methodologies. With increasing emphasis on reducing environmental impact, researchers are exploring eco-friendly catalytic systems to optimize its production. Questions such as "How to synthesize 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid efficiently?" or "What are the applications of quinoline derivatives in drug development?" are common in academic forums, underscoring its interdisciplinary appeal.

From a technical perspective, the compound’s physicochemical properties—including its melting point, solubility profile, and stability—are critical for formulation scientists. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure purity, a topic frequently queried in quality control discussions. Additionally, its structure-activity relationship (SAR) is a hot topic in computational chemistry, where AI-driven molecular modeling tools are used to predict its interactions with biological targets.

The agrochemical sector also explores 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid for its potential as a plant growth regulator or pesticide adjuvant. This aligns with global trends toward sustainable agriculture and crop yield optimization. Searches for "quinoline derivatives in agriculture" or "CAS 1378255-32-3 uses" often lead to patents and scholarly articles detailing its efficacy in field trials.

In summary, 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3) represents a multifaceted compound with broad applications in life sciences. Its integration into high-throughput screening platforms and material science innovations further solidifies its importance. As research progresses, this compound is poised to remain a focal point in both academic and industrial settings.

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